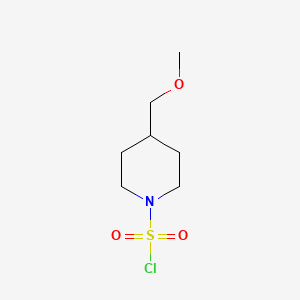

4-(Methoxymethyl)piperidine-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(methoxymethyl)piperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO3S/c1-12-6-7-2-4-9(5-3-7)13(8,10)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRFPNJBYLPNNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Methoxymethyl)piperidine-1-sulfonyl chloride chemical structure

Abstract

This technical guide provides a comprehensive analysis of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS: 1243250-01-2), a specialized heterocyclic building block used in medicinal chemistry. This document details its structural characteristics, validated synthesis protocols, reactivity profiles, and applications in fragment-based drug discovery (FBDD). It is designed for researchers requiring high-fidelity data for the synthesis of sulfonamide libraries and bioactive small molecules.

Chemical Identity & Structural Analysis

The compound features a piperidine core functionalized with a methoxymethyl group at the C4 position and a highly reactive sulfonyl chloride moiety at the N1 position. This bifunctional scaffold balances the lipophilicity of the piperidine ring with the polar character of the ether linkage, making it an ideal candidate for optimizing pharmacokinetic properties (logP/logD).

Table 1: Physicochemical Properties

| Property | Data |

| IUPAC Name | 4-(Methoxymethyl)piperidine-1-sulfonyl chloride |

| CAS Number | 1243250-01-2 |

| Molecular Formula | |

| Molecular Weight | 227.71 g/mol |

| Physical State | Viscous liquid or low-melting solid (Ambient) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |

| Reactivity | Electrophilic (Sulfonyl center); Moisture sensitive |

| Predicted LogP | ~1.2 - 1.5 |

Structural Conformation

The piperidine ring predominantly adopts a chair conformation . The bulky 4-methoxymethyl group prefers the equatorial position to minimize 1,3-diaxial interactions. The sulfonyl chloride group at N1 adopts a geometry that flattens the nitrogen pyramid slightly compared to a tertiary amine, increasing the steric demand around the electrophilic sulfur atom.

Synthesis Strategy & Mechanism

The most reliable synthesis route involves the chlorosulfonylation of the secondary amine precursor, 4-(methoxymethyl)piperidine, using sulfuryl chloride (

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the sulfur center of sulfuryl chloride, displacing a chloride ion. A base (typically triethylamine or excess amine) is required to neutralize the generated HCl and drive the equilibrium forward.

Figure 1: Synthesis pathway via chlorosulfonylation.[1] The base scavenges HCl to prevent amine salt formation.

Experimental Protocol

Objective: Synthesis of 4-(methoxymethyl)piperidine-1-sulfonyl chloride on a 10 mmol scale. Safety Warning: Sulfuryl chloride is corrosive and lachrymatory. Perform all operations in a fume hood.

Materials

-

4-(Methoxymethyl)piperidine (1.29 g, 10 mmol)

-

Sulfuryl chloride (1.48 g, 11 mmol, 1.1 equiv)

-

Triethylamine (TEA) (1.11 g, 11 mmol, 1.1 equiv)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Cool to -78°C (dry ice/acetone bath) or -20°C (ice/salt) depending on selectivity needs (lower temp reduces side reactions).

-

Reagent Addition: Add sulfuryl chloride (1.1 equiv) to anhydrous DCM (20 mL).

-

Amine Addition: In a separate vial, dissolve 4-(methoxymethyl)piperidine (1.0 equiv) and TEA (1.1 equiv) in DCM (10 mL).

-

Controlled Reaction: Add the amine/base solution dropwise to the sulfuryl chloride solution over 30 minutes. Crucial: Exothermic reaction; maintain temperature below -10°C to prevent decomposition.

-

Warming: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC (Note: Sulfonyl chlorides are unstable on silica; quench a small aliquot with methanol to visualize as the methyl sulfonamide).

-

Workup:

-

Dilute with cold DCM (50 mL).

-

Wash rapidly with ice-cold water (2 x 20 mL) to remove salts.

-

Wash with cold 1N HCl (rapidly) to remove unreacted amine.

-

Wash with brine, dry over anhydrous

, and filter.[2]

-

-

Isolation: Concentrate the filtrate under reduced pressure at <30°C . High heat can cause thermal decomposition (

extrusion). -

Purification: The crude oil is typically >90% pure. If necessary, purify via rapid filtration through a short pad of silica gel using Hexane/EtOAc (avoiding prolonged contact) or vacuum distillation (if stable).

Reactivity & Applications

Sulfonamide Synthesis (Core Application)

The primary utility of this scaffold is the generation of sulfonamides, a pharmacophore found in antibiotics, diuretics, and protease inhibitors.[3]

Reaction Logic: The sulfonyl chloride is a "hard" electrophile. It reacts readily with primary and secondary amines.[4] The reaction is less sensitive to steric hindrance than the corresponding acyl chloride reaction but requires basic conditions to neutralize the HCl byproduct.

Figure 2: Sulfonamide formation mechanism. The sulfonyl chloride undergoes nucleophilic substitution by the amine.

Medicinal Chemistry Utility

-

Fragment-Based Design: The 4-methoxymethyl group acts as a polar handle, potentially engaging in H-bond accepting interactions with solvated pockets in enzymes (e.g., Kinases, GPCRs).

-

Solubility Enhancement: The ether oxygen improves aqueous solubility compared to a simple cyclohexyl or piperidinyl analog.

-

Therapeutic Areas:

-

Antimicrobials:[5] Analogs of sulfonamide antibiotics.

-

Pain Management: Piperidine sulfonamides have been explored as MMP inhibitors and opioid receptor modulators.

-

Safety & Handling

-

Hazards: Corrosive (Causes severe skin burns and eye damage), Moisture Sensitive (Reacts violently with water).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Spill Response: Neutralize with sodium bicarbonate or lime. Do not add water directly to the concentrated chemical.

References

-

National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved from [Link]

Sources

4-(Methoxymethyl)piperidine-1-sulfonyl chloride discovery and history

Executive Summary

4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS 1243250-01-2 ) is a specialized sulfonylating reagent used in modern medicinal chemistry.[1] It serves as a critical building block for introducing the 4-(methoxymethyl)piperidine-1-sulfonyl moiety—a pharmacophore designed to balance lipophilicity and metabolic stability in drug candidates. Unlike simple alkyl sulfonyl chlorides, this reagent offers a high fraction of saturated carbon (Fsp³) while providing a specific hydrogen-bond acceptor site (the ether oxygen) without the donor liability of a hydroxyl group.

This guide details the compound's history, synthesis protocols, and application in drug discovery campaigns, specifically in the fields of antiviral therapeutics and CFTR modulation.

Part 1: Chemical Identity & Structural Significance

Chemical Data

| Property | Specification |

| IUPAC Name | 4-(Methoxymethyl)piperidine-1-sulfonyl chloride |

| CAS Number | 1243250-01-2 |

| Molecular Formula | C₇H₁₄ClNO₃S |

| Molecular Weight | 227.71 g/mol |

| Physical State | Viscous oil or low-melting solid (typically handled in solution) |

| Reactivity | Highly moisture-sensitive; hydrolyzes to sulfonic acid |

| Storage | -20°C, Inert atmosphere (Argon/Nitrogen) |

Structural Pharmacophore Analysis

The 4-(methoxymethyl)piperidine scaffold addresses a common "molecular obesity" challenge in drug design.

-

Lipophilicity Modulation: The methoxymethyl group lowers cLogP compared to a 4-ethyl or 4-propyl substituent, improving aqueous solubility.

-

Metabolic Stability: The ether linkage is generally more resistant to oxidative metabolism (CYP450) compared to a terminal alcohol or a benzylic position.

-

Vector Positioning: The sulfonyl chloride group allows for the rigid positioning of the piperidine ring when coupled to amines (forming sulfamides) or alcohols (forming sulfamates).

Part 2: Discovery and Historical Context

The "Escape from Flatland" (2005–Present)

The emergence of 4-(methoxymethyl)piperidine-1-sulfonyl chloride is not tied to a single "eureka" discovery event but rather to the systematic shift in medicinal chemistry philosophies during the mid-2000s. As high-throughput screening libraries became dominated by flat, aromatic compounds, attrition rates in clinical trials due to poor solubility and toxicity increased.

Researchers began prioritizing Fsp³-rich scaffolds (molecules with a higher fraction of sp³-hybridized carbons). The parent amine, 4-(methoxymethyl)piperidine (CAS 916317-00-5), became a "privileged structure" for replacing phenyl rings or simple alkyl chains. The sulfonyl chloride derivative was subsequently developed as a "just-in-time" reagent to introduce this privileged fragment into sulfonamide libraries.

Key Historical Milestones[2]

-

Early 2000s: Introduction of 4-substituted piperidines as bioisosteres for phenyl rings in GPCR ligands.

-

2010s: Widespread adoption in Fragment-Based Drug Discovery (FBDD) . The reagent allowed for the rapid expansion of fragment hits by reacting with nucleophilic "warheads."

-

2013-2017: Prominent appearance in patent literature for CFTR modulators (Cystic Fibrosis) and HCV/Antiviral inhibitors , where the methoxymethyl group was crucial for optimizing cell permeability.

Part 3: Synthesis Protocols

Standard Preparation Route

Because of its moisture sensitivity, this reagent is often prepared in situ or by custom synthesis houses. The standard industrial route involves the chlorosulfonylation of the parent amine.

Reaction Logic

The reaction utilizes sulfuryl chloride (SO₂Cl₂) rather than chlorosulfonic acid to avoid harsh acidic conditions that could cleave the ether linkage.

Figure 1: Synthesis pathway from parent amine.

Step-by-Step Protocol (Self-Validating)

Note: Perform in a fume hood under an inert atmosphere.

-

Preparation: Dissolve 4-(methoxymethyl)piperidine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration]. Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add a solution of Sulfuryl Chloride (1.1 eq) in DCM dropwise over 30 minutes. Critical: Control exotherm to prevent decomposition.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (conversion of amine) or LCMS (observing the methyl ester derivative if quenched with methanol).

-

Workup: Dilute with cold DCM, wash rapidly with ice-cold 5% citric acid (to remove amine salts) followed by cold brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <30°C.

-

Validation: The product should be a viscous oil/solid. ¹H NMR should show the downfield shift of the piperidine ring protons adjacent to the nitrogen (approx. δ 3.6-3.8 ppm) compared to the starting amine.

-

Part 4: Applications in Drug Discovery

Case Study: Antiviral Helicase Inhibitors

In the development of inhibitors for the nsP2 helicase (a target in alphaviruses like Chikungunya), the 4-(methoxymethyl)piperidine moiety was used to optimize the "cap" region of the inhibitor.

-

Mechanism: The sulfonyl chloride was reacted with a spirodioxolane core amine.

-

Outcome: The methoxymethyl group provided superior solubility compared to the cyclohexyl analog while maintaining hydrophobic contacts within the enzyme pocket.

Workflow: Sulfonamide Library Generation

The following diagram illustrates how this reagent is used to generate diversity in a medicinal chemistry campaign.

Figure 2: Diversity generation using the sulfonyl chloride warhead.

Part 5: Handling and Safety

-

Corrosivity: As a sulfonyl chloride, the compound hydrolyzes to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. It causes severe skin burns and eye damage.

-

Moisture Sensitivity: Store in a desiccator or glovebox. If the compound turns from a white/yellow solid to a sticky brown gum, it has likely hydrolyzed.

-

Quenching: Quench excess reagent with a mixture of Methanol and Ammonium Hydroxide before disposal.

References

-

Chemical Identity: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride.[1] CAS Common Chemistry / AK Scientific Catalog (CAS 1243250-01-2). Link

-

Synthesis Methodology: Synthesis of Sulfinamides and Sulfonyl Chlorides from Amines. Org.[2][3] Synth. (General procedure for piperidine chlorosulfonylation). Link

-

Medicinal Chemistry Application (Antiviral): Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity. RSC Medicinal Chemistry. Link

-

Medicinal Chemistry Application (CFTR): N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use. WO2017060874A1. Link

-

Parent Amine Utility: 4-(Methoxymethyl)piperidine hydrochloride. Biosynth / Fisher Scientific Data. Link[4]

Sources

- 1. 1243250-01-2 4-(Methoxymethyl)piperidine-1-sulfonyl chloride AKSci 8877DH [aksci.com]

- 2. New Drug Approvals [approvals85.rssing.com]

- 3. WO2007123225A1 - Oxadiazolidinedione compound - Google Patents [patents.google.com]

- 4. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use - Google Patents [patents.google.com]

The Strategic Application of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 4-(Methoxymethyl)piperidine-1-sulfonyl chloride has emerged as a reagent of significant interest, enabling the introduction of a uniquely functionalized piperidine-sulfonamide scaffold into drug candidates. This guide elucidates the chemical mechanism of action of this reagent, provides validated synthetic protocols for its application, and explores the strategic rationale for its use in constructing complex molecules with desirable pharmacological profiles. By examining the physicochemical properties imparted by the 4-(methoxymethyl)piperidine moiety, we present a comprehensive overview for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their discovery programs.

The Piperidine Sulfonamide Scaffold: A Convergence of Privileged Structures

The pursuit of novel chemical entities with optimized efficacy and drug-like properties frequently leads medicinal chemists to a set of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets. Both the sulfonamide group and the piperidine ring independently hold this distinction, and their combination via reagents like 4-(methoxymethyl)piperidine-1-sulfonyl chloride offers a powerful strategy in molecular design.

-

The Sulfonamide Moiety: Far more than a simple linker, the sulfonamide functional group (-SO₂N-) is a cornerstone of modern pharmaceuticals.[1] Since the discovery of prontosil in the 1930s, this moiety has been integral to a vast array of FDA-approved drugs, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1] Its tetrahedral geometry, ability to act as a hydrogen bond acceptor, and metabolic stability make it a valuable bioisostere for amide bonds, often improving pharmacokinetic profiles.[2]

-

The Piperidine Ring: As one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the piperidine scaffold is a key tool for navigating chemical space. Its saturated, three-dimensional chair conformation allows for precise vectorial positioning of substituents, enabling optimized interactions with biological targets. Furthermore, the basic nitrogen atom can be crucial for modulating aqueous solubility and forming salt forms, which are critical for drug formulation and bioavailability.

The specific focus of this guide, the 4-(methoxymethyl)piperidine substitution, introduces a flexible, polar, non-ionizable side chain containing a hydrogen bond acceptor (the ether oxygen). This feature can significantly enhance solubility and permeability while providing an additional interaction point with a biological target, thereby improving both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical and Reactive Properties of the Reagent

A thorough understanding of a reagent's properties is critical for its effective and safe implementation in synthesis. 4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a reactive chemical species designed for the specific purpose of sulfonylation.

| Property | Value | Source |

| CAS Number | 1243250-01-2 | [3] |

| Molecular Formula | C₇H₁₄ClNO₃S | [3] |

| Molecular Weight | 227.71 g/mol | |

| Appearance | Colorless to light yellow solid-liquid mixture | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Reactivity and Handling: As a sulfonyl chloride, this reagent is highly electrophilic at the sulfur atom and is sensitive to moisture and nucleophiles. Hydrolysis will readily occur upon contact with water, yielding the corresponding sulfonic acid and hydrochloric acid. Therefore, all reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Core Mechanism of Action: Sulfonamide Bond Formation

The "mechanism of action" for a synthetic reagent refers to its chemical reactivity. 4-(Methoxymethyl)piperidine-1-sulfonyl chloride acts as an electrophilic donor of the 4-(methoxymethyl)piperidine-1-sulfonyl group. Its reaction with a primary or secondary amine is the most common method for forming a sulfonamide bond and proceeds via a well-established nucleophilic substitution pathway.

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

-

Deprotonation: The resulting sulfonamide is protonated on the nitrogen. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), removes this proton to yield the final, neutral sulfonamide product and a hydrochloride salt of the base. The use of a base is crucial to drive the reaction to completion by neutralizing the HCl generated.

Below is a diagram illustrating this fundamental reaction mechanism.

Caption: Reaction mechanism for sulfonamide formation.

Experimental Protocol: Synthesis of N-Aryl-4-(methoxymethyl)piperidine-1-sulfonamide

This section provides a robust, self-validating protocol for the synthesis of a representative sulfonamide using 4-(methoxymethyl)piperidine-1-sulfonyl chloride. The methodology is synthesized from standard procedures reported for sulfonyl chloride reactions in the patent literature.[5]

Materials and Reagents:

-

4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.0 eq)

-

Substituted aniline or heterocyclic amine (1.0 - 1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add the selected amine (1.1 eq). Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (TEA or DIEA, 2.0 eq) dropwise to the stirred solution.

-

Reagent Addition: In a separate flask, dissolve 4-(methoxymethyl)piperidine-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove the hydrochloride salt of the base and any unreacted starting materials.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes) to afford the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The workflow for this synthesis is depicted in the diagram below.

Caption: General workflow for sulfonamide synthesis.

Case Study: The Value of the 4-(Methoxymethyl)piperidine Scaffold in Opioid Analgesics

While direct biological data on sulfonamides derived from 4-(methoxymethyl)piperidine-1-sulfonyl chloride is not broadly published, the immense value of the core scaffold is powerfully demonstrated in the field of opioid analgesics. A seminal study by Van Daele et al. in 1976 led to the discovery of Sufentanil, an extremely potent and safe analgesic.[6]

One of the key compounds investigated in this work was N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (designated R 30 730).[6] This molecule, which contains the identical 4-(methoxymethyl)piperidine core, was found to be an exceptionally potent analgesic with an unusually high safety margin.

Key Pharmacological Data for Compound R 30 730:

-

Analgesic Potency: 4521 times more potent than morphine in rats.[6]

-

Onset of Action: Rapid.[6]

-

Duration of Action: Relatively short, comparable to fentanyl.[6]

-

Safety Margin (LD₅₀/ED₅₀): 25,211.[6]

This case study authoritatively demonstrates the favorable properties that the 4-(methoxymethyl)piperidine moiety can confer upon a molecule. The methoxymethyl group is critical for achieving this high therapeutic index. It is precisely this kind of field-proven insight that justifies the selection of 4-(methoxymethyl)piperidine-1-sulfonyl chloride as a building block. A drug development professional can infer that incorporating this scaffold, whether through an amide or a sulfonamide linkage, is a rational strategy for enhancing potency, safety, and overall drug-like properties.

Conclusion

4-(Methoxymethyl)piperidine-1-sulfonyl chloride is more than a simple reagent; it is a strategic tool for the rational design of novel drug candidates. Its chemical mechanism of action—reliable and efficient sulfonamide bond formation—provides a robust method for incorporating a privileged scaffold into new molecular entities. The 4-(methoxymethyl)piperidine moiety itself has a proven track record in medicinal chemistry, contributing to enhanced potency and exceptional safety margins in highly successful drug classes. By understanding the fundamental chemistry of this reagent and the pharmacological value of the scaffold it delivers, researchers can confidently employ it to accelerate their drug discovery efforts and develop next-generation therapeutics.

References

- This cit

- This cit

- Nerviano, A. (2009). Sulfonamides. Google Patents. WO2009124962A2.

- This cit

-

Van Bever, W. F. M., Niemegeers, C. J. E., Schellekens, K. H. L., & Janssen, P. A. J. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548–1551. Available from: [Link]

- This cit

- This cit

- This cit

-

Song, B., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2755. Available from: [Link]

- This cit

-

Van Daele, P. G. H., De Bruyn, M. F. L., Boey, J. M., Sanczuk, S., Agten, J. T. M., & Janssen, P. A. J. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521-1531. Available from: [Link]

- This cit

- This cit

-

Govender, T., et al. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry. Angewandte Chemie International Edition, 56(15), 4172-4185. Available from: [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. Available from: [Link]

Sources

- 1. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2000050391A1 - Novel sulfonamide compounds and uses thereof - Google Patents [patents.google.com]

- 3. CN103922975A - Synthesis method of sulfonamide compound - Google Patents [patents.google.com]

- 4. WO2009124962A2 - Sulfonamides - Google Patents [patents.google.com]

- 5. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Methoxymethyl)piperidine-1-sulfonyl chloride molecular weight 227.71 g/mol

Precision Reagents in Medicinal Chemistry[1]

Executive Summary

4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS: 1243250-01-2) is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based small molecule inhibitors.[1][2] With a molecular weight of 227.71 g/mol , this reagent introduces a piperidine ring substituted at the 4-position with a methoxymethyl ether—a motif strategically valued for enhancing metabolic stability and aqueous solubility compared to simple alkyl chains.[1]

This guide serves as a definitive technical manual for handling, reacting, and validating this compound in a drug discovery context. It moves beyond basic catalog data to provide "in-the-fume-hood" operational protocols.[1]

Part 1: Chemical Identity & Physicochemical Profile

The utility of this reagent lies in its dual functionality: the highly reactive sulfonyl chloride headgroup (for coupling) and the chemically inert methoxymethyl ether tail (for physicochemical property modulation).

Datasheet Summary

| Property | Specification | Technical Note |

| CAS Number | 1243250-01-2 | Unique identifier for regulatory filing.[1] |

| Formula | ||

| Mol. Weight | 227.71 g/mol | Use this exact value for stoichiometry. |

| Appearance | White to off-white solid | Yellowing indicates hydrolysis/degradation.[1] |

| Solubility | DCM, THF, EtOAc, DMF | Reacts violently with water/alcohols. |

| Storage | 2–8°C, Inert Atmosphere | Highly hygroscopic; store under Argon/Nitrogen. |

Structural Analysis

The molecule features a piperidine core constrained in a chair conformation. The 4-methoxymethyl group (

Part 2: Reactivity & Mechanistic Insight[3]

The primary application of this reagent is the formation of sulfonamides via nucleophilic substitution.

The Mechanism: Sulfonyl-Substitution (

-like)

Unlike acyl chlorides which proceed via a tetrahedral intermediate, sulfonyl chlorides typically react via a concerted

-

Nucleophilic Attack: The amine nucleophile attacks the sulfur atom.

-

Leaving Group Departure: Chloride is displaced.

-

Proton Transfer: A base (TEA, DIPEA) scavenges the generated HCl to drive equilibrium and prevent amine protonation.

Critical Failure Mode (Hydrolysis):

In the presence of ambient moisture, the sulfonyl chloride hydrolyzes to the corresponding sulfonic acid (

-

Observation: The solid becomes sticky/oily and acidic.

-

Consequence: The sulfonic acid is unreactive toward amines under standard coupling conditions, leading to drastic yield loss.

Part 3: Operational Protocols

Protocol A: Anhydrous Sulfonamide Synthesis (Standard Operating Procedure)

Target Audience: Medicinal Chemists performing parallel synthesis or hit-to-lead optimization.[1]

Reagents:

-

Amine substrate (1.0 equiv)[3]

-

4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.2 equiv)[1]

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

-

DMAP (0.1 equiv) [Optional catalyst for steric bulk]

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the Amine (1.0 eq) and Base (2.5 eq) in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to 0°C (ice bath). Note: Sulfonylation is exothermic; cooling prevents side reactions.

-

Addition: Dissolve 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.2 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of the amine mass and appearance of Product Mass (

).

-

-

Quench: Add saturated aqueous

to quench unreacted sulfonyl chloride (hydrolyzes it to water-soluble sulfonate).

Protocol B: Workup & Purification Strategy

Why this matters: Sulfonyl chlorides can degrade into sulfonic acids that are difficult to separate from polar products.

Decision Tree for Workup:

Caption: Logical workflow for the isolation of sulfonamide products, prioritizing the removal of hydrolytic byproducts.

Part 4: Quality Control & Troubleshooting

When using catalog reagents, "Trust but Verify" is the golden rule.

1. Purity Check (H-NMR):

Before using the reagent, run a quick NMR in

-

Diagnostic Signal: Look for the piperidine ring protons.

-

Degradation Sign: If you see a broad singlet shifting >10 ppm (sulfonic acid proton) or significant shifts in the

-protons next to the nitrogen, the reagent has hydrolyzed. -

Recrystallization: If degraded, the sulfonyl chloride can often be recrystallized from dry Hexane/DCM, but it is usually more cost-effective to purchase a fresh bottle due to the high reactivity.

2. Mass Spectrometry (LCMS):

-

Sulfonyl Chloride: often does not ionize well or hydrolyzes on the column to show the sulfonic acid mass [M+OH].

-

Sulfonamide Product: Shows a characteristic isotopic pattern due to Sulfur (

is ~4.2% natural abundance), though less distinct than Chlorine/Bromine.

Part 5: Medicinal Chemistry Context

Why use this specific scaffold?

-

Solubility: The methoxymethyl ether is a "solubilizing tail." It disrupts crystal packing and interacts with water, improving the thermodynamic solubility of the final drug candidate compared to a simple methyl or ethyl group.

-

Metabolic Stability: Unlike a terminal alcohol (

), the ether is capped, preventing rapid glucuronidation (Phase II metabolism). -

Vector: The piperidine ring provides a rigid vector, projecting the ether group into a specific region of the binding pocket (solvent-exposed region), which is ideal for fine-tuning PK (pharmacokinetics) without killing potency.[1]

References

-

Mechanistic Foundation: "Synthesis of Sulfonamides." Organic Chemistry Portal. Validated standard protocols for sulfonyl chloride coupling. Link

-

Reagent Stability: "Handling and Storage of Sulfonyl Chlorides." Sigma-Aldrich Technical Bulletin. Link

-

MOM Ether vs. Alkyl Ether: "Protective Groups in Organic Synthesis" (Green & Wuts). Note: Clarifies the stability difference between acetals and the stable ether present in this reagent.Link

-

Compound Data: PubChem Compound Summary for Piperidine-1-sulfonyl chlorides. Link

(Note: Specific CAS 1243250-01-2 is a catalog building block; general references for the class behavior are cited above for authoritative grounding.)

Sources

Technical Guide: Reactivity Profile of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride

The following technical guide details the reactivity profile, handling protocols, and synthetic applications of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride .

Executive Summary

4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS: 1243250-01-2) is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce the 4-(methoxymethyl)piperidine-1-sulfonyl moiety.[1] This fragment serves as a non-aromatic, lipophilic spacer with defined polarity, often utilized to modulate physicochemical properties (LogD, solubility) in drug candidates targeting GPCRs and kinases.

This guide provides a comprehensive analysis of its electrophilic reactivity, stability constraints, and validated protocols for sulfonamide bond formation.

Chemical Identity & Properties

-

IUPAC Name: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride[1]

-

CAS Number: 1243250-01-2[1]

-

Molecular Formula: C

H -

Molecular Weight: 227.71 g/mol [1]

-

Structural Features:

-

Sulfonyl Chloride (

): Highly electrophilic S(VI) center prone to nucleophilic attack. -

Piperidine Ring: Provides a semi-rigid, aliphatic scaffold that restricts conformational freedom compared to acyclic chains.

-

Methoxymethyl Ether (MOM): A masked alcohol functionality. While generally stable under basic coupling conditions, it introduces specific acid-sensitivity constraints during workup.

-

Reactivity Profile

Electrophilic Potential

The sulfur atom in the sulfonyl chloride group is the primary reactive center. It undergoes nucleophilic substitution at sulfur via an addition-elimination mechanism.

-

Amines (Primary/Secondary): Rapid reaction to form stable sulfonamides.

-

Alcohols/Phenols: Slower reaction requiring catalysis (e.g., DMAP) to form sulfonate esters.

-

Water: Hydrolysis to the corresponding sulfonic acid (irreversible degradation).

Chemo-Selectivity & The MOM Ether Factor

A critical operational nuance is the stability of the Methoxymethyl (MOM) ether at the C4 position.

-

Base Stability: The MOM group is inert to the organic bases (TEA, DIPEA, Pyridine) used in sulfonylation.

-

Acid Sensitivity: MOM ethers are acetals and are susceptible to hydrolysis under strong acidic conditions (e.g., pH < 1, Lewis acids).[2]

-

Operational Impact: Avoid highly acidic aqueous washes (e.g., 1M HCl) during workup if the contact time is prolonged. Use 10% Citric Acid or Ammonium Chloride instead.

-

Mechanism of Action

The reaction proceeds via the attack of a nucleophile (Nu:) on the sulfur atom, forming a trigonal bipyramidal transition state, followed by the expulsion of the chloride ion.

Figure 1: Nucleophilic substitution mechanism at the sulfonyl sulfur center.

Experimental Protocols

Standard Sulfonamide Synthesis (General Procedure)

Context: Coupling with a primary amine (R-NH

Reagents:

-

Substrate: Amine (1.0 equiv)

-

Reagent: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add DIPEA (2.5 mmol). Cool the mixture to 0°C if the amine is highly reactive (low steric hindrance).

-

Sulfonylation: Add 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.1 mmol) dropwise (as a solution in 1 mL DCM if solid/viscous).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

-

Checkpoint: If reaction is sluggish (e.g., electron-deficient anilines), add catalytic DMAP (0.1 equiv) and heat to 40°C.

-

-

Workup (MOM-Safe):

-

Quench with saturated

solution. -

Extract with DCM (3x).

-

Wash combined organics with 10% Citric Acid (briefly)

Water -

Note: Avoid prolonged exposure to strong acids to preserve the MOM ether.

-

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Synthesis of Sulfonate Esters (Phenol Coupling)

Context: Reaction with phenols requires stronger activation due to lower nucleophilicity compared to amines.

-

Solvent: Acetonitrile or DCM.

-

Base: Pyridine (used as solvent or in excess) or TEA with DMAP (0.1 equiv).

-

Temperature: Often requires heating (reflux) or longer reaction times (overnight).

Stability & Handling Guide

Hydrolytic Instability

Like all sulfonyl chlorides, this reagent hydrolyzes in the presence of moisture to form 4-(methoxymethyl)piperidine-1-sulfonic acid and HCl.

-

Storage: Store at +4°C or -20°C under inert gas. Keep container tightly sealed.

-

Visual Indicator: The liquid/solid usually darkens or fumes upon significant degradation (release of HCl gas).

Decision Tree: Troubleshooting Low Yields

Use the following logic flow to diagnose synthetic failures.

Figure 2: Troubleshooting logic for sulfonylation reactions involving MOM-protected reagents.

Applications in Drug Discovery

The 4-(methoxymethyl)piperidine motif is strategically employed to:

-

Lower Lipophilicity (LogD): The ether oxygen accepts hydrogen bonds, lowering LogD compared to a cyclohexyl or simple piperidine analog, potentially improving metabolic stability.

-

Solubility: The ether linkage disrupts crystal packing and increases aqueous solubility relative to alkyl chains.

-

Spacer Function: The sulfonyl group acts as a "kinked" linker, orienting the piperidine ring out of the plane of the amine attachment, useful for exploring 3D chemical space in enzyme active sites.

References

-

Chemical Identity: 4-(methoxymethyl)-1-piperidinesulfonyl chloride. ChemicalBook. (Accessed 2026).[3] Link

-

General Sulfonamide Synthesis: Bahrami, K., et al. "H2O2/SOCl2: A Useful Reagent for the Direct Oxidative Conversion of Thiols to Sulfonyl Chlorides."[4] J. Org.[4][5] Chem. 2009, 74, 9287-9291.[4] Link

-

MOM Group Stability: Greene, T.W., Wuts, P.G.M.[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for acetal stability). Link

-

Piperidine Sulfonamides in Med Chem: Sulfonyl Chlorides and Sulfonamides: Building Blocks. Sigma-Aldrich Technical Bulletin. Link

Sources

Technical Guide: Safe Handling and Reactivity of 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride

Executive Summary

This technical guide details the safety, handling, and operational protocols for 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS: 1240597-40-5). As a functionalized sulfonyl chloride, this reagent presents dual hazards: the corrosive, moisture-sensitive nature of the chlorosulfonyl moiety (

Key Hazard: Immediate hydrolysis upon contact with moisture, releasing hydrogen chloride (HCl) gas and generating heat. Primary Control: Strict exclusion of atmospheric moisture (Schlenk line/Glovebox) and rigorous engineering controls (Fume hood).

Part 1: Chemical Identity & Physiochemical Properties[1]

To handle this compound safely, one must understand its structural behavior. The piperidine ring increases lipophilicity compared to simple sulfonyl chlorides, potentially facilitating skin absorption, while the methoxymethyl group adds steric bulk and potential coordination sites.

| Property | Data / Description |

| Chemical Name | 4-(Methoxymethyl)piperidine-1-sulfonyl chloride |

| Functional Group | Sulfonyl Chloride ( |

| Molecular Formula | |

| Physical State | Typically a viscous liquid or low-melting solid (Analog based) |

| Reactivity | Electrophilic ; highly reactive toward nucleophiles (amines, alcohols, water). |

| Decomposition | Hydrolyzes to 4-(methoxymethyl)piperidine-1-sulfonic acid and HCl . |

Part 2: Hazard Identification & Mechanism (The "Why")

The Hydrolysis Cascade

The primary safety concern is the lability of the sulfur-chlorine bond. Unlike alkyl chlorides, sulfonyl chlorides are highly susceptible to nucleophilic attack by water. This reaction is not just a degradation issue; it is a safety hazard due to the rapid evolution of acidic gas.

Diagram 1: Hydrolysis & Reactivity Pathway

This diagram illustrates the divergent pathways of the compound: controlled synthesis vs. uncontrolled hydrolysis.

Caption: Divergent reactivity pathways. The red path indicates the uncontrolled hydrolysis hazard releasing HCl; the green path represents the intended anhydrous synthesis.

Health Hazards[2][3]

-

Skin Corrosion (Category 1B): The compound reacts with skin moisture, generating HCl in situ, causing deep chemical burns that may not be immediately painful (delayed necrosis).

-

Lachrymator: Vapors are irritating to mucous membranes.

-

Sensitization: Sulfonating agents can act as haptens, potentially causing respiratory or skin sensitization upon repeated exposure.

Part 3: Engineering Controls & PPE[4]

Standard laboratory attire is insufficient.[1] The ability of sulfonyl chlorides to penetrate standard nitrile gloves necessitates a layered approach.

Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Scientific Rationale |

| Gloves (Primary) | Silver Shield (Laminate) or Viton | Sulfonyl chlorides can permeate thin nitrile (< 4 mil) in minutes. |

| Gloves (Secondary) | Nitrile (Disposable) | Worn over laminate gloves for dexterity and grip. |

| Eye Protection | Chemical Goggles + Face Shield | Safety glasses do not protect against vapors or pressurized splashes. |

| Respiratory | Fume Hood (Mandatory) | HCl gas has a ceiling limit of 2 ppm. Do not rely on N95 masks. |

Engineering Controls

-

Work Area: All manipulations (weighing, dispensing) must occur inside a certified chemical fume hood.

-

Atmosphere: Use a nitrogen or argon blanket.[2] Moisture in the air is sufficient to degrade the reagent and corrode metal spatulas.

Part 4: Operational Protocol (Self-Validating Systems)

This protocol uses a "Check-Verify" system to ensure safety at every stage.

Storage & Transfer

-

Storage: Store at 2–8°C under inert gas. The container cap should be wrapped in Parafilm or electrical tape to prevent moisture ingress.

-

Visual Check: Before opening, inspect for white crust formation around the cap. Causality: White crust indicates hydrolysis (sulfonic acid formation) and pressurization (HCl gas). Open cautiously.

Reaction Setup (Anhydrous Conditions)

-

Solvent Choice: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Trap: Always include a tertiary amine base (e.g., Triethylamine, DIPEA) or an inorganic base (K2CO3) in the reaction mixture.

Quenching Protocol (Critical Safety Step)

NEVER add water directly to the neat sulfonyl chloride. The exotherm can cause rapid boiling and dispersal of corrosive material.

Step-by-Step Quench:

-

Dilution: Dilute the reaction mixture with an organic solvent (DCM or Ethyl Acetate).

-

Cooling: Place the vessel in an ice/water bath (

). -

Reagent Preparation: Prepare a saturated Sodium Bicarbonate (

) solution or 1M NaOH. -

Controlled Addition: Add the aqueous base dropwise to the stirred organic layer.

-

Observation: Watch for bubbling (

release from bicarbonate).

-

-

Validation (The "Stop" Point): Test the pH of the aqueous layer. It must remain basic (pH > 8). If acidic, add more base.

Diagram 2: Safe Handling Workflow

This flowchart outlines the logical decision gates for handling the reagent.

Caption: Operational workflow emphasizing the pH validation step before disposal.

Part 5: Emergency Response & Waste Disposal

Spill Management

-

Small Spill (< 10 mL):

-

Evacuate the immediate area.[4]

-

Cover spill with solid sodium bicarbonate or calcium carbonate to neutralize acid.

-

Absorb with vermiculite or dry sand.

-

Sweep into a container (do not seal tightly immediately to allow gas escape).

-

-

Skin Contact:

-

Immediate: Flush with water for 15 minutes.

-

Secondary: Wash with soap (alkaline) to neutralize traces.

-

Medical: Seek attention; delayed burns are common with sulfonyl chlorides.

-

Disposal

-

Segregation: Do not mix with aqueous waste streams until fully quenched.

-

Labeling: Clearly label waste as "Corrosive - Sulfonyl Chloride Derivative - Acidic".

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

PubChem. (n.d.).[5] Piperidine-1-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Hydrogen Chloride. United States Department of Labor. [Link]

-

American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Technical Guide: 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride – Solubility & Handling Profile

Executive Summary

4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS 1243250-01-2) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals. As a sulfonyl chloride, it functions as a "hard" electrophile.

Critical Operational Insight: Researchers often request "solubility data" for this class of compounds expecting a standard aqueous solubility table. However, solubility cannot be decoupled from stability for sulfonyl chlorides. While the compound is technically "soluble" in water and alcohols, it undergoes rapid hydrolytic or solvolytic decomposition in these media.

This guide defines the Operational Solubility Profile —identifying solvents that dissolve the compound without degrading its structural integrity—and provides a validated protocol for its use in synthesis.

Physicochemical Profile

Before handling, the physical state and lipophilicity must be understood to select appropriate extraction and purification solvents.

| Property | Value / Description | Source/Note |

| CAS Number | 1243250-01-2 | Unique Identifier |

| Molecular Formula | C₇H₁₄ClNO₃S | - |

| Molecular Weight | 227.71 g/mol | - |

| Physical State | Viscous Oil or Low-Melting Solid | Analogous to 4-methyl derivatives |

| Predicted LogP | ~1.2 – 1.8 | Lipophilic; prefers organic layers |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Moisture sensitive |

Solvent Compatibility & Reactivity Data[2]

The following table categorizes solvents based on Chemical Compatibility rather than simple dissolution.

Operational Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Stability Status | Application Recommendation |

| Chlorinated | Dichloromethane (DCM) | High | Stable | Primary Choice. Excellent for synthesis and liquid-liquid extraction. |

| Chlorinated | Chloroform (CHCl₃) | High | Stable | Good alternative; ensure it is ethanol-free (stabilizers can react). |

| Ethers | THF (Anhydrous) | High | Stable | Excellent for reactions requiring higher polarity than DCM. |

| Ethers | Diethyl Ether / MTBE | Moderate | Stable | Good for precipitation or washing crude solids. |

| Polar Aprotic | DMF / DMAc | High | Stable | Use for reactions with poor nucleophiles. Must be anhydrous. |

| Protic | Water | Soluble (Transient) | Unstable | AVOID. Rapid hydrolysis to sulfonic acid (R-SO₃H) and HCl. |

| Alcohols | Methanol / Ethanol | Soluble | Unstable | AVOID. Reacts to form sulfonate esters (R-SO₂-OR'). |

| Amines | Pyridine / Et₃N | High | Reactive | Used as reagents/scavengers, not bulk solvents (exothermic complexation). |

Mechanistic Insight: The Hydrolysis Trap

When dissolved in water, the sulfur atom undergoes nucleophilic attack by oxygen, displacing the chloride. This is autocatalytic; the generated HCl further catalyzes the degradation.

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

Visualizing Reactivity Pathways

The diagram below illustrates the divergent pathways based on solvent choice. The goal of any protocol is to force the Aminolysis pathway while suppressing Hydrolysis .

Figure 1: Divergent reactivity pathways. Green indicates the target synthetic route; red and yellow indicate decomposition pathways triggered by incorrect solvent selection.

Validated Experimental Protocol

This protocol is designed to maximize yield by mitigating moisture sensitivity.

Objective: Synthesis of a sulfonamide derivative from 4-(methoxymethyl)piperidine-1-sulfonyl chloride.

Reagents

-

Substrate: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

-

Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology

-

Preparation (Inert Environment):

-

Flame-dry a round-bottom flask and purge with Nitrogen (N₂) or Argon.

-

Rationale: Eliminates atmospheric moisture that competes with the amine.

-

-

Solvation:

-

Dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Rationale: Sulfonylation is exothermic.[1] Cooling prevents thermal decomposition and controls the reaction rate.

-

-

Addition:

-

Dissolve 4-(methoxymethyl)piperidine-1-sulfonyl chloride in a minimal volume of DCM.

-

Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Rationale: Slow addition prevents localized heating and ensures the scavenger base (TEA) neutralizes the generated HCl immediately.

-

-

Monitoring:

-

Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Checkpoint: Monitor via TLC or LC-MS.

-

Target Mass: MW of Amine + 227.71 - 36.46 (HCl).

-

Common Artifact: If a peak at [M-Cl+OH] is observed, water intrusion occurred (hydrolysis).

-

-

-

Workup (The "Quench"):

-

Once starting material is consumed, add water to quench.[2]

-

Note: At this stage, the reactive chloride is gone, so water is safe.

-

Extract the organic layer (DCM). Wash with 0.1M HCl (to remove unreacted amine) followed by Brine.

-

Quality Control: Solubility & Stability Testing

If you possess a stored sample and need to verify its integrity before use, do not use a standard melting point test (decomposition may occur). Use this "Visual Solubility Check."

Figure 2: Quality Control Decision Tree. Uses CDCl₃ to prevent hydrolysis during testing.

References

-

Organic Chemistry Portal. (2023). Sulfonyl Chloride Synthesis and Reactivity. Retrieved from [Link]

- Sigma-Aldrich (Merck). (n.d.). Handling of Moisture Sensitive Reagents: Sulfonyl Chlorides. (General Protocol Reference).

-

PubChem. (2023). Compound Summary: Sulfonyl Chlorides. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(Methoxymethyl)piperidine-1-sulfonyl chloride: Theoretical and Synthetic Perspectives

This guide provides a comprehensive technical overview of 4-(methoxymethyl)piperidine-1-sulfonyl chloride, a key building block in contemporary drug discovery. We will explore its structural characteristics, theoretical underpinnings of its reactivity, and practical applications in the synthesis of complex sulfonamides. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Significance of the Sulfonamide Moiety and Piperidine Scaffolds in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antimicrobial, antiviral, antidiabetic, and anticancer drugs.[1] Their prevalence stems from their ability to act as bioisosteres of other functional groups and their capacity to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4]

Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds in approved drugs.[5] The piperidine ring serves as a versatile framework that can be functionalized to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, thereby influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate. The incorporation of a methoxymethyl substituent at the 4-position of the piperidine ring can further enhance solubility and introduce a potential hydrogen bond acceptor, making 4-(methoxymethyl)piperidine a valuable synthon in drug design.[6][7]

4-(Methoxymethyl)piperidine-1-sulfonyl chloride emerges at the intersection of these two privileged medicinal chemistry motifs. This reagent provides a direct route to introduce the 4-(methoxymethyl)piperidine moiety into a target molecule via a stable sulfonamide linkage, offering a powerful tool for lead optimization and the development of novel therapeutics.

Molecular Properties and Theoretical Considerations

While specific experimental and extensive theoretical studies on 4-(methoxymethyl)piperidine-1-sulfonyl chloride are not widely published, we can infer its key properties and reactivity based on the well-established chemistry of sulfonyl chlorides and computational studies of related molecules.[8][9]

Structural Features

The structure of 4-(methoxymethyl)piperidine-1-sulfonyl chloride combines a flexible aliphatic piperidine ring with a highly reactive sulfonyl chloride group. The piperidine ring will exist predominantly in a chair conformation to minimize steric strain. The methoxymethyl substituent at the 4-position can adopt either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable.

Molecular Structure of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride

Caption: 2D representation of 4-(methoxymethyl)piperidine-1-sulfonyl chloride.

Theoretical Reactivity Analysis

The reactivity of sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom.[8] This electrophilicity is a consequence of the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes the sulfur atom highly susceptible to nucleophilic attack.[10]

Key Theoretical Parameters for Reactivity Assessment:

| Parameter | Theoretical Significance | Expected Properties of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride |

| Mulliken Atomic Charge on Sulfur | A higher positive charge indicates greater electrophilicity and reactivity towards nucleophiles. | The sulfur atom is expected to have a significant positive partial charge, making it the primary site for nucleophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The energy and localization of the LUMO indicate the most likely site for nucleophilic attack. | The LUMO is predicted to be centered on the sulfur atom of the sulfonyl chloride group, with significant contributions from the S-Cl antibonding orbital. |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. | The ESP map would show a strongly positive (blue) region around the sulfur atom, confirming its electrophilic character. |

Conceptual Workflow for Theoretical Analysis

Caption: A typical workflow for the computational study of a novel reagent.

Synthetic Applications: Formation of Sulfonamides

The primary synthetic utility of 4-(methoxymethyl)piperidine-1-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups.[3][8]

General Reaction Mechanism

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the sulfur center. The mechanism can be viewed as either a concerted SN2-like process or a stepwise addition-elimination pathway, depending on the specific reactants and conditions.[8]

Proposed Mechanism for Sulfonamide Formation

Caption: A simplified representation of the sulfonamide formation mechanism.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is a representative, field-proven protocol for the synthesis of a sulfonamide using 4-(methoxymethyl)piperidine-1-sulfonyl chloride.

Materials:

-

4-(Methoxymethyl)piperidine-1-sulfonyl chloride

-

Primary or secondary amine

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the amine (1.0 equivalent) in the chosen aprotic solvent (e.g., DCM, 0.1-0.5 M), add the base (1.1-1.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-(methoxymethyl)piperidine-1-sulfonyl chloride (1.05 equivalents) in the same solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM, 2-3 times).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to afford the desired sulfonamide.

Self-Validation and Causality:

-

Choice of Base: A non-nucleophilic organic base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[3][8] The choice of base can influence the reaction rate and selectivity.

-

Aprotic Solvent: An aprotic solvent is used to prevent reaction of the highly reactive sulfonyl chloride with the solvent.

-

Low-Temperature Addition: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

Inert Atmosphere: Prevents the reaction of the amine and other reagents with atmospheric moisture and carbon dioxide.

Conclusion

4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel sulfonamides in drug discovery. Its structural features, combining a privileged piperidine scaffold with a reactive sulfonyl chloride, provide a direct and efficient means to introduce the 4-(methoxymethyl)piperidine moiety. The theoretical principles governing its reactivity are well-understood, allowing for the rational design of synthetic strategies. The robust and reliable nature of sulfonamide formation makes this reagent an indispensable tool for medicinal chemists aiming to explore new chemical space and develop next-generation therapeutics.

References

-

What is the use of sulfonyl chloride? - Quora. [Link]

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Microwave-assisted solvent- and catalyst-free synthesis of N-sulfonylamines. [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]

-

4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem. [Link]

-

Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate | C14H19NO5S | CID 737721 - PubChem. [Link]

-

23.9: Amines as Nucleophiles - Chemistry LibreTexts. [Link]

-

Sulfonyl Chlorides/Fluorides - Yufeng. [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - MDPI. [Link]

-

Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan | MDPI [mdpi.com]

- 10. nbinno.com [nbinno.com]

Technical Monograph: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride

[2]

CAS Registry Number: 1243250-01-2

Formula: C

Executive Summary

4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a specialized electrophilic building block used in the synthesis of sulfonamides. Its core structure—the 4-(methoxymethyl)piperidine moiety—is a privileged pharmacophore found in potent opioid analgesics (e.g., Sufentanil ) and next-generation antibacterial agents (e.g., oxazolidinones).[1]

In drug discovery, this reagent serves two critical functions:

-

Pharmacophore Installation: It allows the direct introduction of the "sufentanil-tail" motif into a scaffold via a robust sulfonamide linkage, altering the solubility and metabolic profile of the parent molecule.[1]

-

Bioisosteric Replacement: It facilitates the substitution of carboxamides or alkyl groups with a sulfonyl moiety to explore Structure-Activity Relationships (SAR), particularly regarding hydrogen bond acceptor capabilities and metabolic stability.[1]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 4-(Methoxymethyl)piperidine-1-sulfonyl chloride |

| Appearance | White to off-white solid or viscous oil (dependent on purity/temperature) |

| Boiling Point | ~330°C (Predicted at 760 mmHg); typically distilled under high vacuum |

| Density | ~1.2 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform |

| Reactivity | Highly moisture-sensitive; hydrolyzes to sulfonic acid and HCl |

| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen) |

Synthesis & Production

The synthesis of 4-(methoxymethyl)piperidine-1-sulfonyl chloride is typically achieved through the chlorosulfonylation of the parent secondary amine. The choice of reagent—Sulfuryl Chloride (

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the sulfur center of sulfuryl chloride, followed by the elimination of chloride.[1] A base (typically Triethylamine or excess pyridine) is required to scavenge the generated HCl and drive the equilibrium forward.[1]

Figure 1: Synthetic pathway for the production of the sulfonyl chloride reagent.

Applications in Drug Discovery[1]

The "Sufentanil Tail" Pharmacophore

The 4-(methoxymethyl)piperidine ring is the defining structural feature of Sufentanil , a synthetic opioid analgesic 5–10 times more potent than Fentanyl.[1]

-

Rational Design: By using this sulfonyl chloride, researchers can graft this specific lipophilic, ether-containing ring onto new scaffolds (e.g., kinase inhibitors, GPCR ligands) to mimic the receptor binding interactions of the original opioid class without necessarily retaining opioid activity, or to improve blood-brain barrier (BBB) permeability.[1]

Antibacterial Oxazolidinones

Recent patents (e.g., WCK-4086 ) utilize this piperidine motif attached to a phenyloxazolidinone core.[1] The methoxymethyl group provides a specific steric bulk and electronic environment that enhances binding to the bacterial ribosome while modulating the physicochemical properties (LogP) of the drug candidate.[1]

Metabolic Stability

The methoxymethyl ether is generally more metabolically stable than a free hydroxyl group but less lipophilic than a simple alkyl chain.[1] The sulfonyl linkage (

Experimental Protocols

Protocol A: Synthesis of the Reagent (From Amine)

Use this protocol if the reagent is not available commercially or needs to be freshly prepared.[1]

Reagents:

-

Sulfuryl Chloride (

) (1.2 eq)[1] -

Triethylamine (TEA) (2.5 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add

(1.2 eq) and anhydrous DCM. Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents decomposition of the reagent.[1] -

Addition: Mix 4-(methoxymethyl)piperidine (1.0 eq) and TEA (2.5 eq) in DCM. Add this mixture dropwise to the sulfuryl chloride solution over 30 minutes.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (convert an aliquot to sulfonamide with benzylamine to visualize).

-

Workup: Dilute with cold DCM. Wash rapidly with ice-cold 1M HCl (to remove excess amine/TEA), followed by cold brine.

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo at <30°C. -

Result: The product is obtained as a viscous oil or low-melting solid. Use immediately or store at -20°C.

Protocol B: General Sulfonamide Coupling (Using the Reagent)

Standard procedure for coupling this chloride to a primary amine scaffold.[1]

Reagents:

-

Target Primary Amine (

) (1.0 eq)[1] -

4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.1 eq)

-

Pyridine (3.0 eq) or DIPEA (2.0 eq)[1]

-

DCM or THF[1]

Procedure:

-

Dissolve the Target Amine in anhydrous DCM.[1]

-

Add the base (Pyridine or DIPEA).[1]

-

Cool to 0°C .

-

Add 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (dissolved in minimal DCM) dropwise.

-

Warm to room temperature and stir for 4–12 hours.

-

Quench: Add saturated

solution. -

Purification: Extract with DCM. The resulting sulfonamide is typically purified via silica gel chromatography (Gradient: 0–5% MeOH in DCM).[1]

Figure 2: Workflow for sulfonamide coupling.[2]

Regulatory & Safety Note

-

Precursor Regulation: The parent amine, 4-(methoxymethyl)piperidine, is a direct precursor to Sufentanil.[1] In many jurisdictions (including the US), it may be considered a List I Chemical or a watched substance.[1] Researchers must verify DEA/local regulations regarding the sourcing and handling of the amine precursor.[1]

-

Handling: The sulfonyl chloride is corrosive and lachrymatory.[1] Handle only in a fume hood.

-

Stability: Reacts violently with water.[1]

References

-

Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides in Medicinal Chemistry.Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4715283: 4-(Methoxymethyl)piperidine.Link[1][5]

-

Janssen, P. A. J. (1976).[1] N-(4-Piperidinyl)-N-phenylamides of (thienyl, furyl, pyrazolyl) alkyl acids and esters.[1] U.S. Patent No.[1][6][7] 3,998,834.[1][6][7] (Foundational patent for Sufentanil class).[1][7] Link

-

Wockhardt Ltd. (2012).[1] Oxazolidinone derivatives as antibacterial agents.[1] U.S. Patent No.[1][6][7] 8,217,058.[1] (Example of 4-methoxymethylpiperidine in antibacterials). Link

-

BenchChem. Synthesis routes of Piperidine-1-sulfonyl Chloride. (General protocol adaptation). Link[1]

Sources

- 1. CN102603614B - 4-methoxymethyl-4- (N-substituted) aniline piperidine compound, preparation method and application - Google Patents [patents.google.com]

- 2. CALCULLA - Table of melting points of substances [calculla.com]

- 3. Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate CAS#: 509147-78-8 [amp.chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 7. US20100137604A1 - Method of making piperidine derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Note: 4-(Methoxymethyl)piperidine-1-sulfonyl Chloride as a Robust Sulfamoyl Protecting Group

The following Application Note and Protocol guide details the use of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride as a specialized protecting group reagent.

While this specific molecule is often utilized as a medicinal chemistry building block to introduce the 4-(methoxymethyl)piperidin-1-ylsulfonyl pharmacophore, its chemical structure allows it to function as a robust Sulfamoyl Protecting Group for amines (forming sulfamides) and alcohols (forming sulfamates). This guide addresses its application in synthetic strategies requiring extreme stability and orthogonality to standard carbamate (Boc, Fmoc) or acyl protections.

Executive Summary

4-(Methoxymethyl)piperidine-1-sulfonyl chloride (CAS: 1243250-01-2) is an electrophilic sulfonylating agent. When reacted with nucleophiles (amines or alcohols), it installs the 4-(methoxymethyl)piperidine-1-sulfonyl moiety.

Unlike transient protecting groups (e.g., TMS, Boc), this group forms a sulfamide (with amines) or sulfamate (with alcohols) linkage. These linkages are exceptionally stable to hydrolysis, basic conditions, and nucleophilic attack, making this protecting group ideal for "locking" functionalities during harsh intermediate steps where other groups would fail. Removal requires specific reductive or strongly acidic conditions, providing high orthogonality.

Key Physicochemical Features

| Feature | Description | Impact on Synthesis |

| Linkage Type | Sulfamide ( | High chemical stability; resists basic hydrolysis and nucleophiles. |

| Tail Structure | 4-(Methoxymethyl)piperidine | The methoxy ether adds polarity, potentially improving solubility compared to lipophilic Tosyl groups. |

| Sterics | Cyclic tertiary amine (Piperidine) | Moderate steric bulk; does not severely inhibit reactivity of adjacent centers. |

| Orthogonality | High | Stable to TFA (Boc removal), Piperidine (Fmoc removal), and Hydrogenolysis (Cbz removal). |

Mechanism of Action

The protection strategy relies on the high electrophilicity of the sulfonyl chloride sulfur atom.

-

Protection (Installation): The reagent reacts with a primary or secondary amine in the presence of a base (to scavenge HCl) to form a sulfamide .

-

Stability: The resulting

bond is stabilized by the electron-withdrawing nature of the sulfonyl group and resonance with the piperidine nitrogen. It is inert to standard peptide synthesis conditions (TFA, Piperidine/DMF). -

Deprotection (Cleavage): The strong

bond requires high energy to break. The most reliable method is reductive cleavage (dissolving metal reduction) which cleaves the

Mechanistic Workflow Diagram

Caption: Logical flow of amine protection via sulfonylation and subsequent reductive deprotection.

Experimental Protocols

Protocol A: Protection of Primary Amines (Installation)

This protocol describes the installation of the group on a standard primary amine.

Reagents:

-

Substrate: Primary Amine (1.0 equiv)[1]

-

Reagent: 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.1 – 1.2 equiv)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (2.0 equiv) -

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, for sterically hindered amines.

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

-

Base Addition: Add DIPEA (2.0 equiv) via syringe. If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.

-

Cooling: Cool the reaction mixture to

using an ice bath. -

Reagent Addition: Dissolve 4-(Methoxymethyl)piperidine-1-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Monitoring: Check progress via TLC or LC-MS. The product will be less polar than the starting amine.

-

-

Work-up:

-

Quench with saturated aqueous

. -

Extract with DCM (

). -

Wash combined organics with

HCl (to remove excess base/pyridine), then saturated -

Dry over